molecular formula C15H11BrO3 B1270918 (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone CAS No. 727419-55-8

(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No. B1270918
CAS RN: 727419-55-8
M. Wt: 319.15 g/mol
InChI Key: JVBPEABCTRIHPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The presence of carbons at positions 8 or 5 were supported by signals appearing at δ 118 ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .

Scientific Research Applications

Biological Activities

The compound has been found to have significant biological activities. For instance, it has been used in the synthesis of pyrazoline derivatives, which have been studied for their effects on rainbow trout alevins . Pyrazolines and their derivatives have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The compound has been used in research to investigate its neurotoxic potentials. Specifically, it has been studied for its effects on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins . AchE is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Oxidative Stress

The compound has been associated with oxidative stress. In studies, it has been found to cause a dose-dependent increase in MDA concentration, a common biomarker for cells and tissue oxidative injury .

Drug Synthesis

The compound can be used as a scaffold for the synthesis and development of many new promising drugs . Its nitrogen-based hetero-aromatic ring structure has been found to be particularly useful in this regard .

Antiviral Research

Indole derivatives, which can be synthesized using this compound, have been reported to have potential anti-HIV-1 properties .

Antibacterial and Antifungal Activities

Triazoles, which can be synthesized using this compound, are known for their numerous biomedical applications, including antibacterial and antifungal activities .

Mechanism of Action

Target of Action

The primary targets of (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

As the compound is part of a collection for early discovery researchers , its effects at the molecular and cellular levels are subjects of ongoing research.

Future Directions

The future directions for research on “(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone” and similar compounds could include further exploration of their potential therapeutic effects on diseases such as Alzheimer’s , as well as their antibacterial properties .

properties

IUPAC Name

(3-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPEABCTRIHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364066
Record name (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

CAS RN

727419-55-8
Record name (3-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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